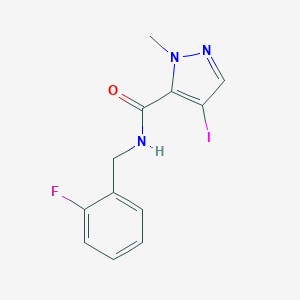
4-bromo-N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the class of pyrazole carboxamides. It is commonly referred to as BDCM and is used in scientific research for various purposes.
Mecanismo De Acción
BDCM inhibits the activity of cytochrome P450 by binding to the heme group of the enzyme. This results in a decrease in the metabolism of drugs and toxins that are normally metabolized by cytochrome P450. BDCM also induces oxidative stress and DNA damage by generating reactive oxygen species and causing lipid peroxidation.
Biochemical and Physiological Effects:
BDCM has been shown to have a wide range of biochemical and physiological effects. It has been found to induce liver damage, kidney damage, and lung damage in animal models. BDCM has also been shown to affect the immune system by reducing the activity of natural killer cells and increasing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BDCM in lab experiments is that it is a potent inhibitor of cytochrome P450 and can be used to study the metabolism of drugs and toxins. However, one limitation is that BDCM can induce oxidative stress and DNA damage, which may affect the results of experiments.
Direcciones Futuras
There are several future directions for the use of BDCM in scientific research. One direction is to study the effects of BDCM on the metabolism of specific drugs and toxins. Another direction is to investigate the mechanisms by which BDCM induces oxidative stress and DNA damage. Additionally, BDCM could be used to study the role of cytochrome P450 in the development of liver, kidney, and lung diseases.
Métodos De Síntesis
BDCM is synthesized by reacting 2,4-dichlorobenzonitrile with 4-bromo-1-methyl-1H-pyrazole-5-carboxamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The product is then purified using column chromatography to obtain BDCM as a white crystalline solid.
Aplicaciones Científicas De Investigación
BDCM is widely used in scientific research for its biological activity. It has been shown to inhibit the activity of the enzyme cytochrome P450, which is involved in the metabolism of various drugs and toxins in the liver. BDCM has also been found to induce oxidative stress and DNA damage in cells.
Propiedades
Nombre del producto |
4-bromo-N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide |
|---|---|
Fórmula molecular |
C11H8BrCl2N3O |
Peso molecular |
349.01 g/mol |
Nombre IUPAC |
4-bromo-N-(2,4-dichlorophenyl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C11H8BrCl2N3O/c1-17-10(7(12)5-15-17)11(18)16-9-3-2-6(13)4-8(9)14/h2-5H,1H3,(H,16,18) |
Clave InChI |
LIKHNONFKZVCMA-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)Br)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CN1C(=C(C=N1)Br)C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 2-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213651.png)
![N-(2-fluoro-5-methylphenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213652.png)



![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B213660.png)



![4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B213667.png)
![methyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213668.png)
